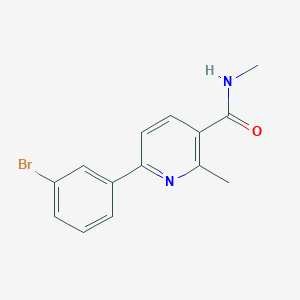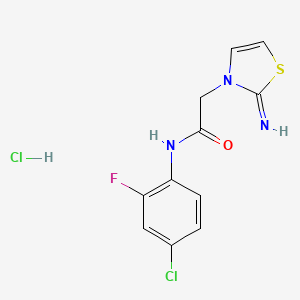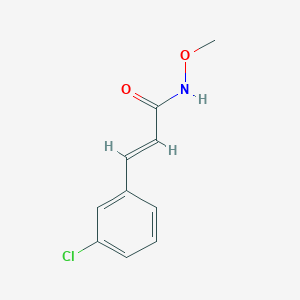
(E)-3-(3-chlorophenyl)-N-methoxyprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-chlorophenyl)-N-methoxyprop-2-enamide, commonly known as Clomazone, is a herbicide that is widely used in agriculture to control weed growth. This compound belongs to the family of amide herbicides and is known to be highly effective against a wide range of weed species.
作用機序
The mechanism of action of Clomazone involves the inhibition of the biosynthesis of carotenoids, which are essential pigments that protect plants from oxidative stress. By inhibiting carotenoid biosynthesis, Clomazone disrupts the normal growth and development of weeds, leading to their eventual death. The specific target of Clomazone in the carotenoid biosynthesis pathway is the enzyme phytoene desaturase, which catalyzes the conversion of phytoene to lycopene.
Biochemical and Physiological Effects
Clomazone has been shown to have a number of biochemical and physiological effects on plants. In addition to its inhibition of carotenoid biosynthesis, Clomazone has also been found to induce oxidative stress, alter the expression of genes involved in stress response, and disrupt the normal functioning of cellular membranes. These effects contribute to the herbicidal activity of Clomazone and are responsible for its ability to control weed growth.
実験室実験の利点と制限
One of the main advantages of Clomazone for lab experiments is its high efficacy against a wide range of weed species. This makes it a valuable tool for studying the effects of herbicides on plant growth and development. However, one limitation of Clomazone is its potential toxicity to non-target organisms, including humans and animals. Careful attention must be paid to the handling and disposal of Clomazone to minimize the risk of exposure.
将来の方向性
There are a number of future directions for research on Clomazone. One area of interest is the development of new formulations of Clomazone that are more environmentally friendly and less toxic to non-target organisms. Another area of interest is the potential use of Clomazone as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of Clomazone for this application. Additionally, research is needed to better understand the biochemical and physiological effects of Clomazone on plants and non-target organisms.
合成法
Clomazone can be synthesized by reacting 2-methoxypropene with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with N-methylhydroxylamine to form Clomazone. The synthesis of Clomazone is a complex process that requires careful attention to detail and high-quality reagents to ensure the purity and efficacy of the final product.
科学的研究の応用
Clomazone has been extensively studied for its herbicidal properties and has been found to be highly effective against a wide range of weed species. In addition, Clomazone has also been studied for its potential use as an anti-cancer agent. Recent studies have shown that Clomazone can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex that plays a key role in protein degradation. This finding suggests that Clomazone may have potential as a novel anti-cancer agent.
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-methoxyprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-12-10(13)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3,(H,12,13)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQGXGZUYIWXLC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C=CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CONC(=O)/C=C/C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

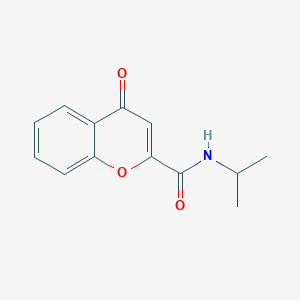


![4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride](/img/structure/B7452190.png)

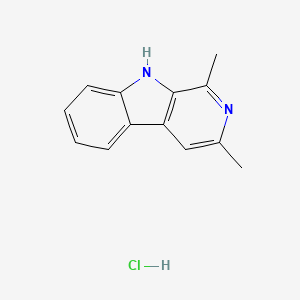
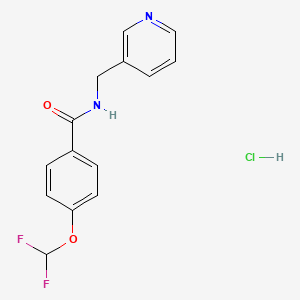
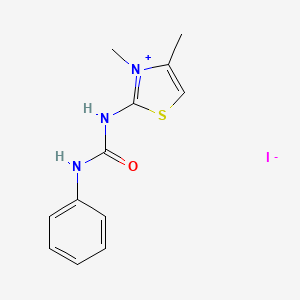
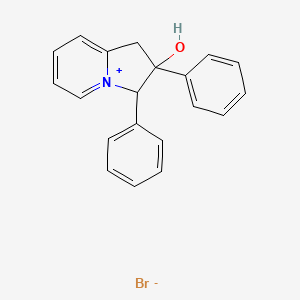
![N-[4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]phenyl]acetamide;hydrochloride](/img/structure/B7452234.png)


